molecular formula C10H14FNSSi B13408748 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane CAS No. 84260-41-3

2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane

Cat. No.: B13408748
CAS No.: 84260-41-3
M. Wt: 227.38 g/mol
InChI Key: ULYICBKKCJNDJZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine is a heterocyclic compound that contains a thiazolidine ring with a silicon atom incorporated into its structure The presence of the fluorophenyl group and the dimethyl substituents adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine typically involves the reaction of 4-fluoroaniline with a suitable silicon-containing reagent under controlled conditions. One common method involves the use of chlorosilanes in the presence of a base to facilitate the formation of the thiazasilolidine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound for drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazolidine: Lacks the silicon atom, resulting in different chemical properties.

    2-(4-chlorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

    2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-oxasilolidine: Contains an oxygen atom instead of sulfur, affecting its chemical behavior and applications.

Uniqueness

2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine is unique due to the incorporation of a silicon atom into the thiazolidine ring, which imparts distinct chemical and physical properties

Properties

CAS No.

84260-41-3

Molecular Formula

C10H14FNSSi

Molecular Weight

227.38 g/mol

IUPAC Name

2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine

InChI

InChI=1S/C10H14FNSSi/c1-8-7-12-14(2,13-8)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3

InChI Key

ULYICBKKCJNDJZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN[Si](S1)(C)C2=CC=C(C=C2)F

Origin of Product

United States

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